6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-12-6-13(2)8-16(7-12)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCOAMMEWYGYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzylamine with 3,5-dimethylphenyl isocyanate to form an intermediate, which then undergoes cyclization with a triazole derivative under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using halogenating agents (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride at room temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting cellular processes such as cell division and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Triazolopyrimidinone derivatives vary primarily in substituent patterns, which influence their physicochemical and biological profiles. Key comparisons include:
*Calculated based on molecular formula.
Physicochemical Properties
- Melting Points: Hydroxyphenyl-substituted analogs (e.g., Compound 12: 206°C; Compound 13: 184°C ) exhibit higher melting points than non-polar derivatives, likely due to hydrogen bonding. The target compound’s melting point is unreported but expected to be lower due to bulky hydrophobic groups.
- Spectroscopic Data: IR: Carbonyl (C=O) stretching in triazolopyrimidinones appears at 1666–1680 cm⁻¹, consistent across analogs . NMR: Protons on the triazolopyrimidine core resonate between δ 5.37–6.16 ppm in DMSO-d6 , indicating similar electronic environments.
Crystallographic and Geometric Analysis
The triazolopyrimidine core is highly planar, with maximum deviations of 0.021 Å from the mean plane . Substituents like 4-chlorophenoxy (in 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl derivative) create dihedral angles of 87.74° with the core, disrupting conjugation with distal aromatic rings .
Pharmacological Potential
- Antimicrobial Activity: Fluorinated analogs (e.g., fluoroquinolones) target DNA gyrase , though triazolopyrimidinones may act on different targets.
- Metabolic Stability : The 3-chlorobenzyl group in the target compound and Compound 32 may reduce oxidative metabolism, extending half-life.
Biological Activity
The compound 6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the triazolo-pyrimidinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Chemical Structure
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activity across various assays. Its biological mechanisms include:
- Anticancer Activity : The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation.
- Anticonvulsant Properties : Studies suggest potential efficacy in treating seizure disorders.
Anticancer Activity
A pivotal study focused on the inhibition of Polo-like kinase 1 (Plk1), a critical regulator in cell division often overexpressed in cancer. The compound was tested against Plk1 with promising results:
| Compound | IC50 (μM) | Half-life (min) | Solubility (μg/ml) |
|---|---|---|---|
| This compound | 4.38 ± 0.41 | ND | ND |
The results indicate that the compound effectively inhibits Plk1 activity at micromolar concentrations, suggesting its potential as an anticancer agent .
Anticonvulsant Properties
In a systematic review of triazole derivatives for anticonvulsant activity, this compound was highlighted among others for its promising effects in seizure models. The evaluation included:
- Maximal Electroshock (MES) Test : The compound exhibited protective effects against seizures at doses that warrant further exploration for clinical applications .
Case Studies
Several case studies illustrate the effectiveness of related compounds in similar classes:
- Case Study 1 : A derivative with modifications at the triazole ring showed enhanced potency against Plk1 compared to earlier iterations.
- Case Study 2 : Analogous compounds were tested for their influence on melanin synthesis in murine B16 cells, indicating potential dermatological applications .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves a multi-step process starting from readily available precursors. The structure-activity relationship studies have revealed that modifications to the chlorophenyl and dimethylphenyl groups significantly influence biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
